

# The Dichotomous Role of NOV/CCN3 in Angiogenesis: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *nov protein*

Cat. No.: B1176299

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The CCN family of matricellular proteins has emerged as a critical regulator of a diverse array of cellular processes, with NOV (Nephroblastoma Overexpressed), also known as CCN3, being a key player in the complex orchestration of angiogenesis. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of the **NOV protein** in the formation of new blood vessels. It delineates its dual pro- and anti-angiogenic functions, dissects its interactions with cell surface receptors, and maps the subsequent intracellular signaling cascades. This document is intended to serve as a comprehensive resource, amalgamating current knowledge, quantitative data, and detailed experimental methodologies to facilitate further research and therapeutic development in this field.

## Introduction: The Enigmatic Nature of NOV/CCN3 in Angiogenesis

NOV/CCN3 is a cysteine-rich, extracellular matrix-associated protein that modulates a variety of cellular functions, including cell adhesion, migration, proliferation, and differentiation.<sup>[1]</sup> Its role in angiogenesis is particularly complex, exhibiting both stimulatory and inhibitory effects depending on the cellular context and microenvironment. Understanding this dual functionality is paramount for harnessing its therapeutic potential.

**Pro-Angiogenic Functions:** In many physiological and pathological settings, NOV/CCN3 acts as a pro-angiogenic factor. It directly stimulates endothelial cells to promote their adhesion, migration, and survival, all of which are critical steps in the angiogenic process.[\[2\]](#)[\[3\]](#) In vivo studies have confirmed its ability to induce neovascularization.[\[2\]](#)

**Anti-Angiogenic and Context-Dependent Functions:** Conversely, in certain contexts, NOV/CCN3 can exhibit anti-proliferative and potentially anti-angiogenic properties. For instance, in some cancer cell lines, overexpression of NOV/CCN3 has been shown to inhibit proliferation.[\[4\]](#) This suggests a sophisticated regulatory mechanism that is highly dependent on the specific cellular and molecular milieu.

## Interaction with Cell Surface Receptors: The Integrin Nexus

A central aspect of NOV/CCN3's mechanism of action is its interaction with various cell surface receptors, most notably integrins. These interactions are fundamental to its ability to influence endothelial cell behavior.

NOV/CCN3 has been identified as a ligand for several integrins, including:

- $\alpha v\beta 3$  and  $\alpha 5\beta 1$ : These integrins are crucial for NOV/CCN3-induced endothelial cell migration.[\[2\]](#) Although lacking the canonical RGD sequence, NOV/CCN3 binds directly to these integrins.[\[2\]](#)
- $\alpha 6\beta 1$ : This integrin, along with  $\alpha v\beta 3$  and  $\alpha 5\beta 1$ , is involved in NOV/CCN3-mediated endothelial cell adhesion.[\[2\]](#)
- $\alpha v\beta 5$ : This integrin mediates fibroblast chemotaxis in response to NOV/CCN3.[\[5\]](#)

The binding of NOV/CCN3 to these integrins triggers outside-in signaling, initiating a cascade of intracellular events that culminate in altered gene expression and cell function.

## Intracellular Signaling Pathways Modulated by NOV/CCN3

Upon binding to its receptors, NOV/CCN3 activates several key intracellular signaling pathways that are central to the regulation of angiogenesis.

## FAK/Akt/NF-κB Signaling Pathway

The Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) signaling cascade is a major pathway through which NOV/CCN3 exerts its pro-angiogenic effects. This is particularly evident in its ability to indirectly stimulate angiogenesis by inducing the expression of Vascular Endothelial Growth Factor (VEGF) in other cell types, such as macrophages.

- **FAK Activation:** Integrin engagement by NOV/CCN3 leads to the phosphorylation and activation of FAK.
- **Akt Phosphorylation:** Activated FAK, in turn, promotes the phosphorylation and activation of Akt, a key regulator of cell survival and proliferation.
- **NF-κB Translocation:** The cascade culminates in the activation of the NF-κB transcription factor, which translocates to the nucleus and induces the expression of target genes, including VEGF.

[Click to download full resolution via product page](#)**Figure 1:** NOV/CCN3-induced FAK/Akt/NF- $\kappa$ B signaling pathway leading to VEGF expression.

## MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical downstream effector of NOV/CCN3 signaling. This pathway is primarily associated with cell proliferation and migration. While direct quantitative data on NOV/CCN3-induced ERK phosphorylation in endothelial cells is limited, its involvement is inferred from studies in other cell types where NOV/CCN3 promotes migration.

[Click to download full resolution via product page](#)

**Figure 2:** Postulated MAPK/ERK signaling pathway activated by NOV/CCN3.

## Notch Signaling Pathway

NOV/CCN3 has been shown to interact with the Notch signaling pathway, a critical regulator of vascular development and angiogenesis. NOV/CCN3 can directly bind to the Notch1 receptor. [1] This interaction can inhibit myogenic differentiation and may play a role in the specification of endothelial cell fate (e.g., tip versus stalk cells) during sprouting angiogenesis. The precise downstream consequences of this interaction in endothelial cells require further investigation.

[Click to download full resolution via product page](#)

**Figure 3:** Interaction of NOV/CCN3 with the Notch signaling pathway.

## Wnt Signaling Pathway

The interaction between NOV/CCN3 and the Wnt signaling pathway in angiogenesis is an area of active research. Some evidence suggests that NOV/CCN3 can antagonize Wnt signaling. For example, overexpression of NOV in osteoblasts has been shown to antagonize Wnt signaling.<sup>[6]</sup> However, the direct and specific mechanisms of this interaction in endothelial cells during angiogenesis are not yet fully elucidated.

## Quantitative Data on the Effects of NOV/CCN3 on Angiogenesis

The following tables summarize the available quantitative data on the effects of NOV/CCN3. It is important to note that specific dose-response data for endothelial cells are not always available in the literature. In such cases, the provided information reflects findings in other relevant cell types or highlights the need for further quantitative studies.

Table 1: Effect of NOV/CCN3 on Endothelial Cell Functions

| Parameter              | Cell Type      | NOV/CCN3 Concentration         | Observed Effect                      | Citation |
|------------------------|----------------|--------------------------------|--------------------------------------|----------|
| Adhesion               | HUVECs         | Not specified                  | Supports cell adhesion               | [2]      |
| Migration (Chemotaxis) | HUVECs         | Not specified                  | Induces directed cell migration      | [2]      |
| Proliferation          | Clear Cell RCC | Not specified (overexpression) | Inhibition of proliferation (17-36%) | [4]      |
| Tube Formation         | HUVECs         | Not specified                  | Promotes tube formation              | [7]      |
| Apoptosis              | HUVECs         | Not specified                  | Promotes cell survival               | [2]      |

Table 2: NOV/CCN3 Interaction with Receptors and Signaling Molecules

| Interacting Molecule                   | Method                                    | NOV/CCN3 Concentration | Affinity/Effect                            | Citation |
|----------------------------------------|-------------------------------------------|------------------------|--------------------------------------------|----------|
| Integrin $\alpha v\beta 3$             | Solid Phase Binding Assay                 | 10 nM                  | Half-maximal binding                       | [2]      |
| Integrin $\alpha 5\beta 1$             | Solid Phase Binding Assay                 | 50 nM                  | Half-maximal binding                       | [2]      |
| p-FAK, p-Akt, p-<br>IKK $\alpha/\beta$ | Western Blot<br>(RAW264.7<br>macrophages) | 30 ng/mL               | Time-dependent increase in phosphorylation | [8]      |

## Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of NOV/CCN3 in angiogenesis.

### Endothelial Cell Proliferation Assay (WST-1 Assay)

This protocol is adapted for assessing the effect of NOV/CCN3 on endothelial cell proliferation.

- **Cell Seeding:** Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of  $5 \times 10^3$  cells/well in complete endothelial growth medium.
- **Incubation:** Incubate the cells for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- **Treatment:** Replace the medium with serum-free medium containing various concentrations of recombinant human NOV/CCN3 (e.g., 0, 10, 50, 100, 200 ng/mL). Include a positive control (e.g., VEGF) and a negative control (vehicle).
- **Incubation:** Incubate for 24, 48, and 72 hours.
- **WST-1 Reagent Addition:** Add 10  $\mu$ L of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
- **Measurement:** Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of proliferation relative to the vehicle control.

## Endothelial Cell Migration Assay (Transwell Assay)

This protocol outlines a method to quantify the chemotactic effect of NOV/CCN3 on endothelial cells.

- Chamber Preparation: Place 8-μm pore size Transwell inserts into a 24-well plate.
- Chemoattractant Addition: Add medium containing various concentrations of NOV/CCN3 to the lower chamber. Use serum-free medium in the lower chamber as a negative control and medium with 10% FBS or VEGF as a positive control.
- Cell Seeding: Seed  $1 \times 10^5$  HUVECs in serum-free medium into the upper chamber of each insert.
- Incubation: Incubate for 4-6 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as Crystal Violet or DAPI.
- Quantification: Count the number of migrated cells in several random fields under a microscope.



[Click to download full resolution via product page](#)

**Figure 4:** Workflow for the Transwell migration assay.

## Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

- **Plate Coating:** Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to polymerize at 37°C for 30-60 minutes.
- **Cell Suspension Preparation:** Prepare a suspension of HUVECs in endothelial basal medium containing a low percentage of serum (e.g., 1-2%) and the desired concentrations of NOV/CCN3.
- **Cell Seeding:** Seed the HUVECs onto the solidified matrix at a density of 1-2 x 10<sup>4</sup> cells/well.
- **Incubation:** Incubate for 4-18 hours at 37°C.
- **Imaging:** Visualize and capture images of the tube-like structures using an inverted microscope.
- **Quantification:** Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

## Western Blot Analysis of Signaling Protein Phosphorylation

This protocol is for detecting the activation of signaling pathways in response to NOV/CCN3.

- **Cell Culture and Treatment:** Culture HUVECs to 70-80% confluence and serum-starve overnight. Treat the cells with various concentrations of NOV/CCN3 for different time points (e.g., 0, 5, 15, 30, 60 minutes).
- **Cell Lysis:** Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of the proteins of interest (e.g., p-FAK, FAK, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Densitometry: Quantify the band intensities and calculate the ratio of phosphorylated to total protein.

## Conclusion and Future Directions

The NOV/CCN3 protein is a pivotal and complex regulator of angiogenesis, with its actions finely tuned by the cellular context and its interactions with a network of receptors and signaling pathways. Its ability to engage multiple integrins and modulate key signaling cascades like FAK/Akt/NF-κB and MAPK/ERK underscores its significance in vascular biology. While its pro-angiogenic activities are well-documented, the precise molecular switches that govern its dual functions remain to be fully elucidated.

Future research should focus on:

- Dose-response studies: Comprehensive dose-response analyses of NOV/CCN3 on endothelial cell proliferation, migration, and tube formation are needed to fill the existing quantitative gaps.
- Signaling dynamics: Quantitative and temporal analysis of signaling pathway activation in endothelial cells will provide a clearer picture of the downstream effects of NOV/CCN3.
- In vivo relevance: Further in vivo studies are required to understand the physiological and pathological relevance of the dual roles of NOV/CCN3 in different disease models.
- Crosstalk with other pathways: A deeper investigation into the interplay between NOV/CCN3 and other major angiogenic pathways, such as Wnt signaling, will be crucial for a holistic understanding of its function.

A thorough understanding of the intricate mechanisms of NOV/CCN3 action will undoubtedly pave the way for the development of novel therapeutic strategies for a range of angiogenesis-dependent diseases.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Endothelial nitric oxide synthase is regulated by ERK phosphorylation at Ser602 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCN3 (NOV) is a novel angiogenic regulator of the CCN protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CCN3 (NOV) regulates proliferation, adhesion, migration and invasion in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ibidi.com [ibidi.com]
- 6. NOV (gene) - Wikipedia [en.wikipedia.org]
- 7. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of transendothelial migration using three-dimensional confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Dichotomous Role of NOV/CCN3 in Angiogenesis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1176299#mechanism-of-action-of-nov-protein-in-angiogenesis>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)